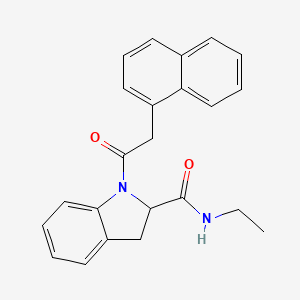

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-24-23(27)21-14-18-9-4-6-13-20(18)25(21)22(26)15-17-11-7-10-16-8-3-5-12-19(16)17/h3-13,21H,2,14-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRURWTYTXYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with 2-naphthylamine to form an intermediate acetyl compound. This intermediate then undergoes N-alkylation to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs influence electronic, steric, and solubility properties:

Key Observations :

Physicochemical Properties

Spectroscopic Data :

Lipophilicity and Solubility :

- Naphthalenyl and chlorophenoxy groups increase LogP compared to aliphatic substituents (e.g., compound 53’s fluorophenoxy group) .

- Oxoindoline derivatives () show reduced solubility due to planar conjugation .

Biological Activity

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an indole derivative, characterized by the presence of an indole ring fused with a naphthalene moiety. Its IUPAC name is N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety allows for high-affinity binding to multiple receptors, influencing several biological processes. Key mechanisms include:

- Receptor Modulation : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for its ability to inhibit cell growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

- Antiviral Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited antiviral properties against influenza virus by inhibiting viral replication at low concentrations .

- Anti-inflammatory Effects : Another investigation revealed that the compound reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

- Biofilm Inhibition : Recent findings indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for preventing chronic infections .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the indoline core followed by coupling with naphthalene-acetyl derivatives. Key strategies include:

- Stepwise functionalization : Protecting the indoline nitrogen before introducing the naphthalene-acetyl group to avoid side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) minimize decomposition .

- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) or organocatalysts can improve coupling efficiency in amide bond formation .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Indoline protection | Boc₂O, DMAP | THF | 0°C → RT | 85 |

| Naphthalene coupling | EDCI, HOBt | DMF | 25°C | 72 |

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the indoline and naphthalene moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the ethyl group (δ 1.2–1.4 ppm) .

- IR spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) validate the carboxamide group .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₃N₂O₂: 365.1756) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and torsional data. For example:

- Hydrogen bonding : Intermolecular H-bonds between the carboxamide and solvent molecules stabilize crystal packing .

- Torsional analysis : The dihedral angle between indoline and naphthalene planes (e.g., 45–60°) indicates steric interactions .

Table 2 : Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | < 0.05 |

| Bond length (C–N) | 1.32 Å |

Q. How should researchers address contradictory results in biological activity assays (e.g., varying IC₅₀ values across cell lines)?

- Methodological Answer :

- Dose-response standardization : Use a consistent assay format (e.g., MTT or ATP-luminescence) across cell lines to minimize variability .

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm the compound’s interaction with suspected targets (e.g., kinase enzymes) .

- Metabolic stability testing : Assess liver microsomal stability to rule out pharmacokinetic discrepancies .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

- Force field adjustments : Use AMBER or CHARMM with explicit solvent models to refine docking simulations .

- Crystallographic validation : Co-crystallize the compound with its target protein to compare predicted vs. observed binding modes .

- Enthalpy-entropy compensation : Isothermal titration calorimetry (ITC) quantifies thermodynamic contributions to binding .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.